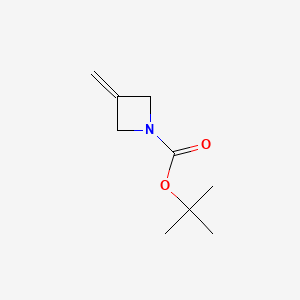

Tert-butyl 3-methyleneazetidine-1-carboxylate

Overview

Description

Tert-butyl 3-methyleneazetidine-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a colorless to almost colorless clear liquid that is sensitive to air and should be stored under inert gas conditions . This compound is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a methylene source under controlled conditions. One common method is the reaction of tert-butyl azetidine-1-carboxylate with methylene iodide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified by distillation or recrystallization to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-methyleneazetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding azetidine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: this compound can undergo nucleophilic substitution reactions where the methylene group is replaced by other nucleophiles. Common reagents include halides, amines, and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, amines, thiols

Major Products Formed:

Oxidation: Corresponding oxides

Reduction: Azetidine derivatives

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 3-methyleneazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of azetidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active compounds. These compounds are studied for their potential therapeutic properties, including antimicrobial and anticancer activities .

Medicine: The compound is used in medicinal chemistry for the development of new drugs. Azetidine derivatives synthesized from this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 3-methyleneazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The methylene group in the compound is highly reactive and can participate in nucleophilic and electrophilic reactions. The compound can also form stable complexes with metal ions, which can be used in catalytic processes .

Molecular Targets and Pathways:

Nucleophilic Reactions: The methylene group acts as a nucleophile, attacking electrophilic centers in other molecules.

Electrophilic Reactions: The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds.

Catalysis: The compound can form complexes with metal ions, which can catalyze various chemical reactions.

Comparison with Similar Compounds

Tert-butyl azetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate.

Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative used as a building block in organic synthesis.

3-(Cyanomethylene)azetidine-1-carboxylate: A similar compound with a cyano group instead of a methylene group.

Uniqueness: this compound is unique due to its highly reactive methylene group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Biological Activity

Tert-butyl 3-methyleneazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that summarize its effects.

This compound (CAS No. 934664-41-2) has the molecular formula and a molecular weight of 169.22 g/mol. It is characterized by a methylene azetidine ring, which contributes to its unique biological properties. The compound is known for its moderate lipophilicity, indicated by a Log P value of approximately 1.51, suggesting good membrane permeability .

Synthesis

The synthesis of this compound typically involves the aza-Michael addition reaction, where an azetidine derivative is formed through the reaction of an appropriate Michael acceptor with a nitrogen-containing nucleophile. This method allows for the introduction of various substituents that can enhance biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines that regulate immune responses and cell proliferation. Inhibition of JAKs can lead to reduced tumor growth and improved outcomes in cancer therapies .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| JAK Inhibition | Modulates immune response | |

| Antitumor activity | Induces apoptosis in cancer cells | |

| Cytotoxic effects | Disrupts cell cycle |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exerts cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

Case Study 2: JAK Inhibition

Further investigations into the compound's mechanism revealed that it effectively inhibited JAK2 activity in a dose-dependent manner. This inhibition was associated with a decrease in downstream signaling molecules, including STAT3, which is often overactive in tumors .

Properties

IUPAC Name |

tert-butyl 3-methylideneazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECAHFSQQZQZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717214 | |

| Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934664-41-2 | |

| Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylideneazetidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.